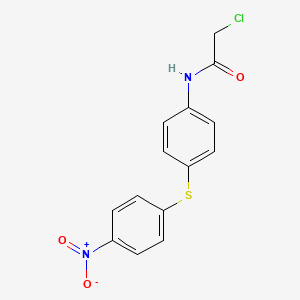

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

描述

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitrophenyl group, and a thioether linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-nitrophenylthiol and 2-chloroacetamide.

Thioether Formation: 4-nitrophenylthiol is reacted with 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to form 4-((4-nitrophenyl)thio)phenyl chloride.

Acetamide Formation: The resulting 4-((4-nitrophenyl)thio)phenyl chloride is then reacted with 2-chloroacetamide in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂), a reaction widely exploited to modify biological activity or enable further derivatization.

Reagents and Conditions

- Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol or THF at 25–50°C .

- Chemical Reduction : SnCl₂·2H₂O in ethyl acetate or HCl-mediated systems .

Products and Yields

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 50°C | 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide | 86% | |

| SnCl₂·2H₂O | EtOAc | Reflux | 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide | 62% |

Key Findings :

- Catalytic hydrogenation offers higher yields and cleaner reactions compared to stoichiometric methods .

- Reduction enhances biological activity by introducing an amine group, which can participate in hydrogen bonding or further coupling reactions .

Nucleophilic Substitution of the Chloro Group

The chloroacetamide moiety undergoes nucleophilic substitution, enabling the introduction of amines, thiols, or other nucleophiles.

Reagents and Conditions

- Amines : K₂CO₃ or Et₃N in acetone/DMF at 25–80°C .

- Thiophenols : Microwave-assisted CuI/K₂CO₃ in 2-propanol or DME .

Reaction Examples

Mechanistic Insight :

- The reaction proceeds via an SN2 mechanism, with the base deprotonating the nucleophile to enhance reactivity .

- Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Oxidation of the Thioether Linkage

The thioether (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and biological interactions.

Reagents and Conditions

- Sulfoxide Formation : H₂O₂ in acetic acid at 0–25°C .

- Sulfone Formation : KMnO₄ or mCPBA in dichloromethane .

Oxidation Outcomes

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 2-Chloro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)acetamide | 73% | |

| mCPBA | CH₂Cl₂ | 2-Chloro-N-(4-((4-nitrophenyl)sulfonyl)phenyl)acetamide | 68% |

Applications :

- Sulfoxide/sulfone derivatives exhibit enhanced polarity, influencing solubility and target binding in drug design .

Hydrolysis of the Acetamide Group

The acetamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagents and Conditions

Hydrolysis Data

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, 12 h | 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetic acid | 95% |

Utility :

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks, such as thiazolidinones or quinazolinones.

Example Reaction

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, K₂CO₃ | DMF, 80°C, 6 h | Thiazolidinone derivative | 65% |

Significance :

科学研究应用

Medicinal Chemistry

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of chloroacetamides exhibit significant activity against various pathogens.

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate (15 mm) | High (30 mm) | High (28 mm) | Moderate (20 mm) |

| N-(4-chlorophenyl)-2-chloroacetamide | High (25 mm) | Very High (35 mm) | Moderate (20 mm) | Low (10 mm) |

The presence of the nitro group enhances the compound's efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

In cancer studies, this compound has demonstrated notable cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | A-431 | 15.5 |

| Thiazole Derivative | HT29 | 12.3 |

| Control Drug (Doxorubicin) | A-431 | 10.0 |

While the compound shows promise, it is less potent than standard chemotherapeutics like Doxorubicin .

Materials Science

This compound can serve as a building block for synthesizing advanced materials with specific properties such as conductivity or fluorescence. The thioether linkage allows for stable complex formation with metal ions, enhancing its applicability in material science.

Biological Studies

In biochemical assays, this compound is utilized to study enzyme inhibition and protein interactions. The ability to modify its structure through oxidation or substitution reactions makes it a valuable tool in biological research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chloroacetamides. Key insights include:

作用机制

The mechanism of action of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The thioether linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity.

相似化合物的比较

Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide: This compound lacks the thioether linkage and has different chemical properties and biological activities.

4-Nitro-a-chloroacetanilide: This compound has a similar structure but lacks the thioether linkage.

N-(4-Nitrophenyl)-2-chloroacetamide: This compound is structurally similar but has different substituents.

Uniqueness

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is unique due to the presence of both a nitrophenyl group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

生物活性

Introduction

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

- Molecular Formula: C₁₃H₁₃ClN₂O₂S

- CAS Number: 17329-87-2

The structure includes a chloroacetamide moiety and a nitrophenyl-thio substituent, which contributes to its biological activity.

Overview

Research has demonstrated that various chloroacetamide derivatives exhibit significant antimicrobial properties. A study screening several N-(substituted phenyl)-2-chloroacetamides highlighted the effectiveness of compounds with halogenated substituents against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate (Zone of inhibition: 15 mm) | High (Zone of inhibition: 30 mm) | High (Zone of inhibition: 28 mm) | Moderate (Zone of inhibition: 20 mm) |

| N-(4-chlorophenyl)-2-chloroacetamide | High (Zone of inhibition: 25 mm) | Very High (Zone of inhibition: 35 mm) | Moderate (Zone of inhibition: 20 mm) | Low (Zone of inhibition: 10 mm) |

These findings indicate that the presence of the nitro group enhances the compound's antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The anticancer potential of thioamide derivatives, including those related to chloroacetamides, has been investigated. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins such as Bcl-2.

Case Studies

In a comparative study, compounds similar to 2-Chloro-N-(4-nitrophenyl)acetamide were tested for cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | A-431 | 15.5 |

| Thiazole Derivative | HT29 | 12.3 |

| Control Drug (Doxorubicin) | A-431 | 10.0 |

The IC₅₀ values indicate that while the compound exhibits notable cytotoxicity, it is less potent than standard chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chloroacetamides. Research indicates that:

- Halogen Substituents: Compounds with halogen substitutions on the phenyl ring tend to exhibit enhanced lipophilicity and cellular permeability, leading to improved antimicrobial and anticancer properties.

- Nitro Group Influence: The presence of a nitro group at specific positions on the aromatic ring significantly influences both antimicrobial and anticancer activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step process:

- Step 1 : Formation of the thioether linkage between 4-aminothiophenol and 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Acetylation of the intermediate using chloroacetyl chloride in the presence of triethylamine (TEA) as a base, dissolved in toluene or dichloromethane. Reaction completion is confirmed by TLC or HPLC .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine) and reflux time (4–8 hours) improves yield. Solvent choice (polar aprotic vs. non-polar) affects crystallinity, with ethanol recrystallization yielding high-purity crystals .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR :

- ¹H NMR : Look for characteristic signals: ~δ 10.5 ppm (amide NH), δ 8.2–7.2 ppm (aromatic protons), and δ 4.2 ppm (CH₂Cl group).

- ¹³C NMR : Peaks at ~168 ppm (amide carbonyl) and 40–45 ppm (CH₂Cl) are diagnostic .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs. For example, centrosymmetric head-to-tail interactions between acetamide groups are common, forming infinite chains along specific crystallographic axes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : In case of contact, wash skin with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Scenario : Split signals in aromatic regions may arise from restricted rotation of the nitrophenylthio group.

- Method :

Q. What strategies are effective for designing bioactivity assays targeting antimicrobial or anticancer applications?

- In Vitro Assays :

- Antimicrobial : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DMSO as a solubilizing agent (≤2% v/v). Include positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or halogens to enhance membrane permeability .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

- Common Byproducts :

- Hydrolysis of the chloroacetamide group to carboxylic acid under prolonged heating.

- Partial reduction of the nitro group in the presence of residual solvents.

- Mitigation :

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations :

- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict reaction kinetics .

属性

IUPAC Name |

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNUMYCJOJYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977857 | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62292-40-4 | |

| Record name | Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。